[4-(Aminomethyl)-3,5-dimethylphenyl]methanol

Medicinal Chemistry PROTAC Linker Design Physicochemical Property Optimization

Common pain point: sourcing heterobifunctional linkers with orthogonal reactivity and tuned lipophilicity without lengthy custom synthesis. This 3,5-dimethyl-substituted benzyl alcohol derivative (C10H15NO, MW 165.23) solves this via: - Primary amine for amide coupling (e.g., to cereblon ligands) + benzylic alcohol for orthogonal functionalization - XLogP 0.6 & TPSA 46.3 Ų vs. higher HBD analogs - improves oral absorption - 95% purity from traceable supply chain - batch-to-batch consistency for process chemistry

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 223512-55-8
Cat. No. B3253409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)-3,5-dimethylphenyl]methanol
CAS223512-55-8
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CN)C)CO
InChIInChI=1S/C10H15NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,12H,5-6,11H2,1-2H3
InChIKeyGCAPTLCHEBIWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(Aminomethyl)-3,5-dimethylphenyl]methanol Building Block


[4-(Aminomethyl)-3,5-dimethylphenyl]methanol is a primary aminomethyl-substituted benzyl alcohol derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . The compound features a benzylic alcohol group at the 1-position, a primary aminomethyl group at the 4-position, and two methyl substituents at the 3- and 5-positions, creating a sterically and electronically unique scaffold for use as a heterobifunctional linker or synthetic intermediate .

1
Heterobifunctional linker building block
Primary amine + benzylic alcohol offer orthogonal reactivity for stepwise conjugation.
2
Sterically defined scaffold
3,5-dimethyl substitution adds steric bulk and modulates lipophilicity; supports selective derivatization.
3
Specialty research intermediate
Sourced for PROTAC linker design, custom monomer synthesis, and property-focused hit expansion.

Why Generic Substitution Is Not Advisable


The combination of a primary amine, a benzylic alcohol, and ortho-methyl substituents creates a chemical property profile that cannot be replicated by simpler or more common analogs like unsubstituted benzyl alcohols or tertiary dimethylamino variants . The primary amine offers distinct reactivity for amide coupling or reductive amination, while the methyl groups modulate lipophilicity (XLogP3 = 0.6) and provide steric shielding that can influence reaction selectivity. Direct head-to-head performance data in the literature is currently scarce, so generic interchange with analogs lacking these features is not supported by quantitative evidence and carries the risk of altered reactivity or pharmacokinetic properties in downstream applications .

Amine type Primary amine reactivity in acylation differs from tertiary dimethylamino analogs; class-level kinetics may not transfer directly.
Substitution 3,5-dimethyl groups provide steric shielding and shift lipophilicity vs. unsubstituted benzyl alcohols; reaction selectivity may differ.
Evidence Head-to-head quantitative performance data are scarce; generic interchange with simpler analogs is not supported by published evidence.

Differentiation Evidence Over Analogs


Lipophilicity and Membrane Permeability Advantage

The target compound's computed XLogP3 value of 0.6 indicates a significantly higher lipophilicity than the unsubstituted 4-(aminomethyl)benzyl alcohol (CAS 39895-56-2), which has a predicted XLogP of approximately -0.3 based on its chemical structure (C8H11NO) . This ~0.9 log unit difference translates to a roughly 8-fold increased partition coefficient in octanol/water, potentially enhancing passive membrane permeability and cellular uptake in PROTAC or other intracellular-targeting applications.

Lipophilicity shift
Data to verify
ΔXLogP ≈ 0.9 (approx. 8-fold higher partition coefficient)
Supports permeability screening in cell-active degrader design.
Computational prediction; experimental logP validation required.
Medicinal Chemistry PROTAC Linker Design Physicochemical Property Optimization

Steric Protection of the Benzylic Alcohol

The presence of methyl groups at the 3- and 5-positions introduces ortho-steric hindrance around the benzylic alcohol, as evidenced by the increased heavy atom count (12 vs. 9 for the unsubstituted analog) and higher complexity score (126 vs. ~95) . While no direct stability study is available for this specific compound, class-level principles of steric shielding suggest this substitution pattern can slow undesired oxidation of the alcohol or reduce participation in side reactions during amide coupling compared to 4-(aminomethyl)benzyl alcohol.

Steric shielding context
Class-level inference
Heavy atom count 12 vs. 9; complexity score 126 vs. ~95 for unsubstituted analog.
Topological complexity may reduce side reactions during amide coupling.
Direct oxidation kinetics not reported.
Synthetic Chemistry Selective Oxidation Control Polymer End-Cap Stability

Primary Amine Reactivity Over Tertiary Amine Analogs

The target compound bears a primary amine (-CH2NH2) as opposed to the tertiary dimethylamino group (-CH2N(CH3)2) commonly found in commercially available analogs such as 4-[(dimethylamino)methyl]benzyl alcohol (CAS 13990-98-2). Primary amines exhibit higher nucleophilicity in amide bond formation with activated esters, typically leading to faster reaction kinetics and higher conversion under standard HATU/DIPEA conditions. While specific head-to-head kinetic data for this exact pair is absent, the general reactivity order (primary > secondary > tertiary for acylation) is well-established in the peptide synthesis literature.

Amine nucleophilicity
Class-level inference
Primary amine vs. tertiary dimethylamino analog: faster acylation kinetics expected.
Supports higher-yielding bioconjugation or linker installation steps.
Head-to-head kinetic data for this pair absent.
Bioconjugation Peptide Coupling Efficiency Linker Chemistry

Quality and Supply Chain Traceability

AKSci supplies this compound with a minimum purity specification of 95% , which is typical for research-grade specialty building blocks. While many unsubstituted benzyl alcohol analogs are available at 97%+ purity from bulk suppliers, those often lack the specific substitution pattern and fail to provide batch-specific certificates of analysis (COA) for this niche CAS number. The 95% purity level is consistent with the compound's use as a late-stage intermediate, where subsequent purification steps are expected. Pricing at $1039/100mg and $2794/1g positions it as a high-value, low-volume specialty item.

Supply chain traceability
Source review
95% min purity; specialty pricing reflects niche substitution pattern.
Vendor-specific COA supports batch-to-batch identity confirmation.
Bulk commodity pricing does not apply.
Quality Assurance Analytical Chemistry Pharmaceutical Intermediate Procurement

Optimized H-Bond Donor Profile vs. Phenol Analogs

The target compound has 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), compared to the analogous 4-(aminomethyl)-3,5-dimethylphenol (CAS 175204-31-6) which has 3 HBD (phenol –OH plus amine –NH2) . The lower HBD count, combined with the higher XLogP (0.6 vs. ~0.2 estimated for the phenol), yields a topological polar surface area (TPSA) of 46.3 Ų, which is below the typical 60-70 Ų threshold for oral bioavailability. This computational profile suggests better passive absorption characteristics than the phenol counterpart.

HBD/TPSA profile
Cross-study comparable
HBD = 2
TPSA 46.3 Ų vs. ~66.5 Ų for phenol analog
May support lead-like ADME property optimization.
Computed TPSA; experimental permeability not reported.
Physicochemical Profiling Drug-like Property Optimization Formulation Development

Optimal Application Scenarios


PROTAC Linker with Primary Amine Handle

The compound's primary amine enables efficient amide coupling to cereblon ligands like pomalidomide, while the 3,5-dimethyl substitution enhances cellular permeability as suggested by the XLogP of 0.6 and TPSA of 46.3 Ų . This makes it a candidate linker for degradation of intracellular targets where the unsubstituted 4-(aminomethyl)benzyl alcohol might lack sufficient membrane penetration. The benzyl alcohol can be further functionalized or used directly as a linker terminus, as demonstrated in the PROTAC literature for related benzyl alcohol linkers .

Sterically Hindered Polyamide or Polyester Monomers

The 3,5-dimethyl groups provide steric bulk that can modulate polymer crystallinity and thermal properties. The primary amine and benzylic alcohol offer orthogonal reactivity for step-growth polymerization, allowing controlled incorporation into copolymers. The compound's commercial availability at 95% purity from a traceable vendor supports reproducible material synthesis .

Hit Expansion Over Phenol-Based Building Blocks

For programs requiring a hydrogen bond donor count of ≤2 to meet Lipinski's Rule of Five, this compound provides a competitive advantage over the phenol analog (3 HBD). The reduced TPSA (46.3 vs. ~66.5 Ų) favors oral absorption, making it a strategic building block when optimizing ADME properties without sacrificing synthetic handle diversity .

Custom Amino-Alcohol Derivative Synthesis

The unique combination of primary amine and primary alcohol in a methyl-substituted phenyl scaffold is not widely available from bulk chemical catalogs. Procurement from a qualified vendor (AKSci) ensures batch-to-batch consistency (95% purity) and a documented supply chain, critical for process chemistry development or GMP precursor campaigns. The premium pricing is justified by the compound's niche substitution pattern, which avoids lengthy in-house synthesis when small quantities are needed .

Application
Selection Property
Validation Focus
PROTAC linker research
Primary amine handle with substituted phenyl scaffold
Amide coupling efficiency and permeability assay context
Step-growth polymer monomer
Orthogonal amine/alcohol reactivity and steric bulk
Polymer crystallinity and thermal property modulation
Hit-to-lead building block
HBD count ≤2 and TPSA below oral threshold
ADME property optimization over phenol-based analogs
Custom amino-alcohol synthesis
Niche substitution pattern with vendor traceability
Batch consistency review for process chemistry development
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